(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
Description
The compound "(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone" is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and substituted with a p-tolyl (4-methylphenyl) group and a furan-2-yl methanone moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- Piperazine moiety: Enhances solubility and bioavailability, commonly used in CNS-targeting drugs .
- p-Tolyl group: A hydrophobic substituent that may improve membrane permeability .
- Furan-2-yl methanone: Contributes π-π stacking interactions with biological targets .
Synthetic routes for analogous compounds involve condensation reactions in ethanol with triethylamine as a base, followed by purification via recrystallization . Preliminary studies suggest activity against fungal enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), though experimental validation is pending .
Properties
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-3-18-24-23-28(25-18)22(30)20(32-23)19(16-8-6-15(2)7-9-16)26-10-12-27(13-11-26)21(29)17-5-4-14-31-17/h4-9,14,19,30H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPUCHFRNPTYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone, identified by its CAS number 898349-69-4, is a heterocyclic organic compound with significant potential in medicinal chemistry. Its complex structure includes a thiazolo[3,2-b][1,2,4]triazole moiety and a piperazine derivative, which are known to contribute to diverse biological activities.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 451.5 g/mol. The structure features multiple functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3S |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 898349-69-4 |
Biological Activities
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit various biological activities including:
- Antimicrobial Activity :
- Anticancer Potential :
- CNS Activity :
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Antifungal Properties : A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibited significant antifungal activity against Candida species. The mechanism was attributed to disruption of fungal cell membrane integrity .
- Anticancer Activity : Research conducted on piperazine derivatives highlighted their potential as anticancer agents. The study indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Starting Materials : Common precursors include commercially available piperazine and thiazole derivatives.
- Reaction Conditions : The synthesis may require optimized conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
- Yield Optimization : Reaction yields can be maximized by adjusting solvent choices (e.g., dimethylformamide or dimethyl sulfoxide) and reaction times.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and furan rings exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. The presence of the thiazole moiety is particularly noted for its role in targeting cancer pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of piperazine derivatives are well-documented. This compound may modulate inflammatory responses by inhibiting specific cytokines or enzymes involved in inflammation .
Study on Antimicrobial Activity
A study published in Pharmaceutical Research explored the synthesis of various thiazole derivatives and their antimicrobial efficacy. Results indicated that compounds with furan and thiazole rings exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
Anticancer Mechanism Investigation
Another research article detailed the mechanism of action for similar triazole derivatives in cancer treatment. It was found that these compounds could disrupt microtubule formation, leading to cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, core modifications, and biological activities. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Key Observations
Substituent Effects: The 3-fluorophenyl analog () replaces the p-tolyl group with a fluorine atom, likely enhancing metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Core Modifications: Thiazolo-pyrimidinones () replace the triazole with a pyrimidinone ring, reducing molecular weight but maintaining sulfur-mediated reactivity (e.g., antiproliferative effects) . Triazolo-thiadiazoles () exhibit simplified cores but retain antifungal activity via similar enzyme interactions .
Biological Activity: Antifungal activity is predicted for the target compound via molecular docking, whereas triazolo-thiadiazoles () show confirmed binding to 14-α-demethylase lanosterol . Thiazolo-pyrimidinones () demonstrate antiproliferative effects, suggesting divergent applications compared to the target compound’s antifungal focus .
Synthesis and Solubility: Piperazine-containing derivatives (e.g., target compound) are synthesized in ethanol with triethylamine, favoring polar aprotic conditions .
Research Findings and Implications
- Antifungal Potential: The target compound’s thiazolo-triazole core aligns with known inhibitors of fungal cytochrome P450 enzymes, though its furan and piperazine groups may improve blood-brain barrier penetration compared to analogs .
- Structural Optimization : Substituting the p-tolyl group with halogens (e.g., fluorine) or electron-withdrawing groups could enhance target affinity and pharmacokinetics .
- Safety Considerations : The furan moiety may pose hepatotoxicity risks under prolonged exposure, necessitating further toxicological profiling .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Answer:
Optimization involves multi-step protocols with strict control of reaction conditions. Key steps include:
- Intermediate Formation : Use α-haloketones and thiourea under acidic conditions to form the thiazolo-triazole core .
- Coupling Reactions : Piperazine derivatives are coupled with furan-2-ylmethanone intermediates via nucleophilic substitution, requiring inert atmospheres (e.g., N₂) and catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification : Recrystallization in ethanol/methanol mixtures (1:3 v/v) removes by-products, while column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product. Reaction yields improve at 60–70°C with 12–24 hr stirring .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirms substituent positions .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch ~1650 cm⁻¹, O-H stretch ~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 419.5 g/mol) and fragmentation patterns .
Basic: How is the compound initially screened for biological activity?
Answer:
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (48–72 hr incubation, IC₅₀ calculation) .
- Antibacterial Screening : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
Answer:
- Enzyme Inhibition : Fluorescence polarization assays to study binding to cyclooxygenase-2 (COX-2) or kinases, with IC₅₀ values compared to reference inhibitors .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ values) .
Advanced: How can contradictory biological activity data be resolved?
Answer:
- Dose-Response Reassessment : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic Stability Tests : Liver microsome assays (e.g., human/rat CYP450 isoforms) assess if metabolites contribute to observed activity .
Advanced: What strategies address regioselectivity challenges during synthesis?
Answer:
- Protecting Groups : Temporarily block the hydroxyl group on the thiazolo-triazole core using TBSCl (tert-butyldimethylsilyl chloride) to prevent undesired side reactions .
- Catalytic Control : Use Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura couplings to ensure selective aryl-aryl bond formation .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace p-tolyl with electron-withdrawing groups like nitro) to assess impact on bioactivity .
- Pharmacophore Mapping : Overlay active/inactive analogs using software like Schrödinger’s Phase to identify critical moieties (e.g., furan-2-ylmethanone’s role in binding) .
Advanced: What computational models predict its binding modes?
Answer:
- Molecular Docking : AutoDock Vina or Glide simulates interactions with targets (e.g., COX-2), scoring poses based on binding energy (ΔG) .
- MD Simulations : GROMACS runs (50 ns trajectories) validate stability of predicted complexes by analyzing RMSD and hydrogen-bond persistence .
Advanced: How are degradation pathways under physiological conditions analyzed?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, followed by HPLC-PDA to identify degradation products .
- LC-MS/MS : Characterize degradation fragments (e.g., cleavage of the piperazine-furan bond) .
Advanced: What methods separate enantiomers for chiral center analysis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
